N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group, a 4-bromo-2,6-dimethylphenyl substituent at position 3, and an acetamide moiety attached via a Z-configuration imine. The sulfone group enhances polarity and metabolic stability, while the bromo and dimethyl groups contribute to steric bulk and lipophilicity.
Properties
Molecular Formula |
C15H17BrN2O3S2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H17BrN2O3S2/c1-8-4-11(16)5-9(2)14(8)18-12-6-23(20,21)7-13(12)22-15(18)17-10(3)19/h4-5,12-13H,6-7H2,1-3H3 |
InChI Key |
BLJHZAYEPKRTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the bromination of a dimethylphenyl precursor This is followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different functional group replacing the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-[(2Z)-3-(4-bromo-2,6-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Target Compound
- Core: Tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide (sulfone-containing bicyclic system).
- Key substituents : 4-Bromo-2,6-dimethylphenyl (electron-withdrawing Br, steric CH3), acetamide.
Comparable Compounds (Table 1)
Structural Insights :
- The target’s sulfone group (IR: ~1136–1382 cm⁻¹ for S=O stretching ) contrasts with the triazole’s C–N (1287 cm⁻¹ ) or thiadiazole’s C=O (1638 cm⁻¹ ).
- Bromine in the target may confer distinct electronic effects compared to chlorine in 6m or methyl in 4g .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
